molecular formula C12H20NO9S2- B231464 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate CAS No. 19041-10-2

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate

Cat. No.: B231464
CAS No.: 19041-10-2
M. Wt: 387.4 g/mol
InChI Key: XMJFVIGTHMOGNZ-MDWZMJQESA-N
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Description

The compound [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate is a glycosylated sulfated imidothioate derivative. Its core structure comprises a tetrahydropyran ring with hydroxyl and hydroxymethyl substituents, characteristic of carbohydrate derivatives. The N-sulfooxyhex-5-enimidothioate moiety introduces a sulfated thioester group linked to an unsaturated hexenyl chain.

Biological Activity

The compound [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate is a complex organic molecule with significant biological implications. This article examines its biological activity through various studies and data sources.

  • IUPAC Name : this compound
  • Molecular Formula : C₄₂H₆₈N₆O₂₇S₄
  • Molecular Weight : 1,217.273 g/mol
  • Chemical Structure : The compound consists of a tetrahydropyran ring with multiple hydroxyl groups and a sulfooxy functional group.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Studies suggest that it may influence metabolic pathways and cellular signaling due to its structural features:

  • Antioxidant Activity : The presence of multiple hydroxyl groups contributes to its potential as an antioxidant. This property helps in scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against certain bacteria and fungi. This could be linked to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This can lead to altered biochemical reactions within cells.

Case Studies

  • Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of similar trihydroxy compounds exhibited significant antioxidant properties in vitro. The mechanism involved the donation of hydrogen atoms from hydroxyl groups to neutralize free radicals .
  • Antimicrobial Activity : Research conducted on related thioester compounds indicated a broad spectrum of antimicrobial activity. The study found that these compounds were effective against Gram-positive and Gram-negative bacteria as well as certain fungi .
  • Enzyme Interaction : A recent investigation into the enzyme inhibition potential of similar compounds revealed that they could effectively inhibit enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of α-glucosidase and α-amylase

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate?

  • Methodology : The compound can be synthesized via regioselective functionalization of the tetrahydropyran core. Key steps include:

  • Amidation : Reacting a hex-5-enimidothioate precursor with a sulfonating agent (e.g., SO₃-pyridine complex) under anhydrous conditions .
  • Protection/Deprotection : Use acetyl or benzyl groups to protect hydroxyl moieties during synthesis, followed by selective deprotection using NaOH or H+ exchange resins .
  • Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient to isolate the final product (>98% purity) .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (500 MHz, D₂O) to confirm stereochemistry and substituent positions. Key signals include δ 5.2–5.4 ppm (vinyl protons) and δ 3.4–4.2 ppm (pyranosyl hydroxyls) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₃NO₁₀S: 422.09) .
  • HPLC : Use a UV detector (λ = 210 nm) and compare retention times against a certified reference standard .

Q. What safety precautions are required when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks .
  • Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis .
  • First Aid : For skin contact, rinse immediately with 0.1 M sodium bicarbonate solution to neutralize acidic byproducts .

Q. What are the primary biological targets or applications of this compound?

  • Methodology :

  • FimH Antagonism : Screen for bacterial adhesion inhibition using E. coli UT189 strains in mannose-sensitive hemagglutination assays .
  • Enzyme Inhibition : Test sulfotransferase activity via radiometric assays with ³⁵S-labeled PAPS (3'-phosphoadenosine-5'-phosphosulfate) .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions?

  • Methodology :

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce β-elimination of the sulfonate group .
  • Catalysis : Use BF₃·Et₂O to enhance regioselectivity during glycosidic bond formation (yield improvement from 65% to 88%) .
  • Reaction Monitoring : Employ in-situ FTIR to track sulfonation progress and terminate reactions at 90% conversion .

Q. How to resolve contradictions in spectral data between theoretical and experimental results?

  • Methodology :

  • Dynamic NMR : Perform variable-temperature ¹H NMR (25–80°C) to identify conformational equilibria affecting chemical shifts .
  • Computational Modeling : Compare experimental data with DFT-calculated spectra (B3LYP/6-31G* basis set) to assign ambiguous peaks .

Q. What strategies are effective in designing bioactivity assays for this compound?

  • Methodology :

  • Microscale Thermophoresis (MST) : Measure binding affinity to FimH lectins using fluorescently labeled ligands (Kd range: 10–100 nM) .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify remaining compound via LC-MS/MS to assess CYP450-mediated degradation .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability Profiling : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via UPLC-UV at 24-hour intervals .
  • Oxidative Stress Testing : Expose to H₂O₂ (0.1–1 mM) and quantify sulfonate cleavage products using ion-pair chromatography .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Tetrahydropyran (glucose-like) N-sulfooxyhex-5-enimidothioate, hydroxyl groups Not reported -
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate Tetrahydropyran N-sulfooxyethanimidothioate, 4-hydroxyphenyl Not reported [3]
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate Tetrahydropyran Fluorophenylthiophene, acetates 612.66 [5]
{[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}phosphonic acid Tetrahydropyran Phosphonic acid, methyl group Not reported [7]
N-((2S,3R,4R,5S,6R)-2-(benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide Tetrahydropyran Benzyloxy, trityloxy, acetamide 553.64 [8]

Key Observations:

  • Sulfated vs. Phosphorylated Derivatives : The target compound’s sulfated group (polar, anionic) contrasts with the phosphonic acid group in , which is also highly polar but exhibits stronger metal-binding affinity.
  • Aromatic vs.
  • Protective Groups : Acetate (), benzyloxy (), and trityloxy () groups in analogs improve synthetic stability but reduce hydrophilicity relative to the target’s free hydroxyl groups .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Solubility Stability Acidity (pKa) Reference
Target Compound High (polar) Moderate (sulfate ester hydrolysis risk) ~1-2 (sulfate) -
Fluorophenylthiophene derivative Low (lipophilic) High (acetylated) N/A [5]
Phosphonic acid derivative High High ~2 (phosphonic) [7]
Benzyloxy-acetamide derivative Moderate High (protected) N/A [8]

Key Observations:

  • The target’s sulfate group enhances water solubility but may confer instability under acidic or enzymatic conditions due to ester hydrolysis .
  • Fluorinated aromatic analogs (e.g., ) exhibit lower solubility, favoring lipid-rich environments .
  • Phosphonic acid derivatives () share high solubility but differ in acid strength and metal coordination .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyhex-5-enimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO9S2/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20)/t7-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJFVIGTHMOGNZ-URYVQPGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940604
Record name 1-S-[N-(Sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19041-10-2
Record name Glucobrassicanapin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19041-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-S-[N-(Sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate
Reactant of Route 2
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate
Reactant of Route 3
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate
Reactant of Route 4
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate
Reactant of Route 5
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate
Reactant of Route 6
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate

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